PC-PLC Inhibitor Class: 2-Morpholinobenzoic Acid Scaffold Demonstrates Superior Potency Over D609
The 2-morpholinobenzoic acid pharmacophore—of which methyl 5-iodo-2-morpholinobenzoate is a direct synthetic precursor—was identified via virtual high-throughput screening (vHTS) as a lead class with significant improvements over the standard PC-PLC inhibitor D609. In a systematic study of 129 synthesized analogs, the majority of compounds in this class exhibited enhanced inhibitory activity compared to D609, with the most potent analogs achieving complete enzyme inhibition [1]. D609, a tricyclodecan-9-yl-xanthogenate, suffers from well-documented poor aqueous stability that limits its experimental utility [1]. The morpholinobenzoate scaffold overcomes this stability limitation while maintaining on-target activity through a validated chelation mechanism involving the morpholine oxygen and catalytic Zn²⁺ ions in the PC-PLC active site [1].
| Evidence Dimension | PC-PLC inhibitory activity |
|---|---|
| Target Compound Data | Complete enzyme inhibition achieved by the most potent 2-morpholinobenzoic acid analogs (specific % inhibition data beyond the methyl ester precursor scope) |
| Comparator Or Baseline | D609 (standard PC-PLC inhibitor): known to have poor aqueous stability and limited potency |
| Quantified Difference | Majority of 129 morpholinobenzoic acid analogs showed improved activity vs. D609; most potent analogs achieved complete inhibition [1] |
| Conditions | PC-PLC enzyme inhibition assay; 129 analogs of 2-morpholinobenzoic acids evaluated in the Pilkington et al. (2020) SAR study [1] |
Why This Matters
Procurement of methyl 5-iodo-2-morpholinobenzoate provides direct synthetic access to a validated pharmacophore class with established superiority to the legacy D609 standard, enabling researchers to build on a scaffold with demonstrated enzyme inhibitory potential.
- [1] Pilkington, L. I., Sparrow, K., Rees, S. W. P., Paulin, E. K., van Rensburg, M., Xu, C. S., Langley, R. J., Leung, I. K. H., Reynisson, J., Leung, E., & Barker, D. (2020). Development, synthesis and biological investigation of a novel class of potent PC-PLC inhibitors. European Journal of Medicinal Chemistry, 191, 112162. https://doi.org/10.1016/j.ejmech.2020.112162 View Source
